molecular formula C11H15ClN4O B1463836 5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide CAS No. 1160264-34-5

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide

Cat. No. B1463836
M. Wt: 254.71 g/mol
InChI Key: WAGRVYYIQAZFCU-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H15ClN4O and a molecular weight of 254.72 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antimycobacterial and Antifungal Activities

  • Antimycobacterial Activity : A study by Zítko et al. (2013) explored the synthesis of various 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to the compound , and found significant in vitro activity against Mycobacterium tuberculosis. These compounds showed activity in the range of MIC = 1.56–6.25 µg/mL, indicating their potential as antimycobacterial agents (Zítko et al., 2013).

  • Antifungal Activity : Doležal et al. (2010) synthesized a series of chlorinated N-phenylpyrazine-2-carboxamides that demonstrated antimycobacterial and antifungal properties. The compounds were effective against various strains, including Trichophyton mentagrophytes, highlighting their potential in antifungal applications (Doležal et al., 2010).

Spectroscopic and Structural Studies

  • Spectroscopic Analysis : Sebastian et al. (2016) conducted spectroscopic, quantum chemical studies, and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide. This study provides insight into the molecular structure and reactivity of similar compounds, aiding in understanding their biological interactions (Sebastian et al., 2016).

Synthesis and Chemical Interactions

  • Complex Formation with Metals : Houser et al. (2013) synthesized copper complexes with pyrazine-containing ligands, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. This study suggests potential applications in creating metal-ligand complexes for various purposes, including catalysis or material science (Houser et al., 2013).

  • Synthesis of Derivatives : Servusová et al. (2012) synthesized a series of substituted N-benzylpyrazine-2-carboxamides, demonstrating the versatility of the pyrazine-2-carboxamide core in synthesizing various derivatives for diverse biological applications (Servusová et al., 2012).

Molecular Docking and Antiviral Activity

  • Antiviral Properties and Molecular Docking : Sebastian et al. (2016) also investigated the antiviral activity and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide. This study demonstrates the compound's potential as an antiviral agent and provides insights into its mode of action (Sebastian et al., 2016).

Safety And Hazards

The safety and hazards of 5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide are not explicitly stated in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

5-chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-10-8-14-9(7-15-10)11(17)13-3-6-16-4-1-2-5-16/h7-8H,1-6H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGRVYYIQAZFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191895
Record name 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(2-pyrrolidin-1-ylethyl)pyrazine-2-carboxamide

CAS RN

1160264-34-5
Record name 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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